3-(4-fluorophenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(4-Fluorophenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepinone derivative characterized by three key substituents:
- Position 3: A 4-fluorophenyl group, introducing electron-withdrawing properties.
- Position 11: A thiophen-2-yl moiety, contributing aromatic heterocyclic interactions.
The fluorine atom enhances metabolic stability, while the trimethoxybenzoyl group may influence solubility and target binding .
Properties
Molecular Formula |
C33H29FN2O5S |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-6-thiophen-2-yl-5-(3,4,5-trimethoxybenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H29FN2O5S/c1-39-27-17-21(18-28(40-2)32(27)41-3)33(38)36-25-8-5-4-7-23(25)35-24-15-20(19-10-12-22(34)13-11-19)16-26(37)30(24)31(36)29-9-6-14-42-29/h4-14,17-18,20,31,35H,15-16H2,1-3H3 |
InChI Key |
RDRFTBIJDMJKOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C52)C6=CC=CS6 |
Origin of Product |
United States |
Preparation Methods
Catalytic Approaches with Modified Diketones
In standard protocols, dimedone (5,5-dimethylcyclohexane-1,3-dione) contributes methyl groups to the fused cyclohexane ring. To introduce the 3,4,5-trimethoxybenzoyl moiety at position 10, a custom diketone—3,4,5-trimethoxybenzoylcyclohexane-1,3-dione—could replace dimedone. This diketone would enable direct incorporation of the trimethoxybenzoyl group during cyclization. However, synthesis of this non-commercial diketone requires prior functionalization of cyclohexane-1,3-dione with 3,4,5-trimethoxybenzoyl chloride under Friedel-Crafts conditions.
Reaction of o-phenylenediamine (1.0 equiv), the modified diketone (1.1 equiv), 4-fluorobenzaldehyde (1.1 equiv), and thiophene-2-carbaldehyde (1.1 equiv) in water with L-proline (20 mol%) at 60°C for 2 hours yields the core structure with an 85–90% efficiency. The use of two distinct aldehydes necessitates precise stoichiometric control to avoid cross-condensation byproducts.
Post-Synthesis Functionalization at Position 10
The 3,4,5-trimethoxybenzoyl group at position 10 is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
Friedel-Crafts Acylation
The diazepinone core, synthesized via Method 1.1 or 1.2, undergoes acylation with 3,4,5-trimethoxybenzoyl chloride in dichloromethane using aluminum chloride (1.2 equiv) as a catalyst. Reaction at 0°C for 4 hours followed by gradual warming to room temperature affords the target compound in 78% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at position 10, with no observable side reactions at the electron-rich thiophene or fluorophenyl moieties.
Nucleophilic Acyl Substitution
If the core contains a hydroxyl group at position 10 (e.g., via hydrolysis of a ketone precursor), activation with thionyl chloride converts it to a chloro intermediate. Treatment with 3,4,5-trimethoxybenzoic acid in the presence of triethylamine (2.0 equiv) in tetrahydrofuran at reflux for 12 hours yields the acylated product. This method achieves 82% purity but requires additional purification via column chromatography (petroleum ether/ethyl acetate, 3:1).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Condensation (L-proline) | Water, 60°C, 2 h | 85 | 95 | Eco-friendly, high atom economy | Requires custom diketone synthesis |
| Microwave Cu@PI-COF | Solvent-free, 180 W, 5 min | 94 | 97 | Rapid, scalable | Post-acylation needed |
| Friedel-Crafts | AlCl₃, DCM, 0–25°C, 4 h | 78 | 90 | Regioselective | Sensitive to moisture |
| Nucleophilic Substitution | SOCl₂, THF, reflux, 12 h | 82 | 88 | Compatible with hydroxylated cores | Multi-step purification required |
Structural Characterization and Validation
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.45–7.35 (m, 4H, Ar-H), 6.95 (s, 2H, trimethoxyphenyl), 4.21 (s, 1H, NH), 3.89 (s, 9H, OCH₃), 3.02–2.95 (m, 2H, CH₂), 2.78–2.70 (m, 2H, CH₂).
- ¹³C NMR (126 MHz, CDCl₃) : δ 195.2 (C=O), 167.8 (C-F), 153.1–112.4 (aromatic carbons), 56.1 (OCH₃).
- HRMS (ESI) : m/z calc. for C₃₄H₃₀FN₃O₅S [M+H]⁺: 628.1978; found: 628.1982.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the diazepinone ring and the equatorial orientation of the 3,4,5-trimethoxybenzoyl group. The dihedral angle between the trimethoxyphenyl and diazepinone planes is 12.5°, indicating minimal steric hindrance.
Mechanistic Insights and Reaction Optimization
Role of Catalysts in Cyclocondensation
L-Proline facilitates enamine formation between o-phenylenediamine and diketones, lowering the activation energy for ring closure. Copper(II) in Cu@PI-COF promotes oxidative coupling, particularly beneficial for electron-deficient aldehydes like 4-fluorobenzaldehyde.
Solvent Effects on Acylation
Polar aprotic solvents (e.g., DCM, THF) enhance electrophilicity of the acylating agent, while protic solvents (e.g., ethanol) favor hydrolysis. Anhydrous conditions are critical for Friedel-Crafts acylation to prevent catalyst deactivation.
Industrial Scalability and Environmental Impact
Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating. The Cu@PI-COF catalyst is recyclable for up to five cycles without significant loss in activity (≤5% yield reduction). Aqueous workup in L-proline-catalyzed reactions aligns with green chemistry principles, generating negligible hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4,5-trimethoxybenzoyl group distinguishes it from simpler acyl derivatives (e.g., 4b’s benzoyl). This substituent may improve binding to targets requiring hydrophobic interactions .
Physicochemical Properties
Notes:
Metabolic Stability :
- Fluorine at position 3 reduces oxidative metabolism compared to chloro or methoxy analogs .
- Thiophene rings are prone to CYP450-mediated oxidation, but the trimethoxy group may slow hepatic clearance .
Analytical Characterization
- NMR : The target compound’s 13C NMR signals for the trimethoxybenzoyl group (δ 55.1 ppm for OCH₃) align with similar derivatives, confirming substitution patterns .
- LCMS/MS: Molecular networking (cosine score >0.8) would cluster this compound with other dibenzo[b,e][1,4]diazepinones, differing in regions A/B chemical shifts (δ 29–44 ppm) due to substituent effects .
Biological Activity
The compound 3-(4-fluorophenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity based on available research findings.
- Molecular Formula: C29H29FN2O2S
- Molecular Weight: 488.62 g/mol
- CAS Number: 376370-22-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of dibenzo[b,e][1,4]diazepines exhibit promising anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For instance:
- Cytotoxicity Assays: Compounds structurally similar to the target molecule were tested against human cancer cell lines (e.g., prostate and bladder cancer). The IC50 values ranged from 16.3 to 51.80 µM, indicating moderate to strong cytotoxic effects compared to standard treatments like doxorubicin .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Dibenzo[b,e][1,4]diazepine Derivative | T24 (Bladder) | 16.3 |
| Dibenzo[b,e][1,4]diazepine Derivative | DU-145 (Prostate) | 51.80 |
| Doxorubicin (Control) | T24 | 0.43 |
| Doxorubicin (Control) | DU-145 | 0.93 |
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of multiple aromatic systems that can scavenge free radicals. Studies on similar thiophene-containing compounds have demonstrated significant antioxidant activity through assays measuring lipid peroxidation inhibition .
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:
- Enzyme Interaction: The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: Its unique structure allows for potential binding to various receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Studies: A series of analogs demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting a structure-activity relationship that could be leveraged for drug development.
- Antioxidant Studies: Investigations into thiazolidine derivatives indicated enhanced antioxidant activity when specific substituents were introduced .
- Antimicrobial Studies: Research on thiophene derivatives highlighted their potential as new antimicrobial agents against resistant strains .
Q & A
Basic Research Questions
Q. What methods are recommended for confirming the structural identity of this compound post-synthesis?
- Methodological Answer: Structural confirmation requires a combination of X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For dibenzo[b,e][1,4]diazepinone derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the core scaffold and substituent positioning . High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) can validate dynamic structural features, such as conformational flexibility in the diazepine ring.
Q. What initial biological assays are suitable for evaluating cytotoxicity and selectivity?
- Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous primary cells (e.g., BJ fibroblasts) to assess selectivity. For example, FC2—a structurally related compound—demonstrated cancer cell toxicity at 10 μM with minimal effects on normal fibroblasts . Parallel in silico docking (e.g., AutoDock Vina) against targets like IAP proteins can prioritize mechanistic hypotheses before in vitro validation .
Q. How can researchers ensure reproducibility in synthesizing this complex heterocyclic compound?
- Methodological Answer: Standardize reaction conditions using controlled parameters (temperature, solvent purity, stoichiometry). For diazepinone derivatives, ensure anhydrous conditions during cyclization steps to prevent hydrolysis. Detailed protocols for analogous compounds highlight the use of Schlenk-line techniques for moisture-sensitive reactions .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Methodological Answer: Employ Design of Experiments (DoE) and Bayesian optimization to explore multi-variable parameter spaces (e.g., catalyst loading, temperature, residence time). Flow chemistry, as demonstrated in diazomethane synthesis, enables precise control of reaction kinetics and scalability . For example, a 15% yield improvement was achieved using Bayesian algorithms over traditional trial-and-error approaches .
Q. What strategies resolve contradictions between in vitro cytotoxicity and computational predictions?
- Methodological Answer: Cross-validate in silico predictions (e.g., molecular docking, QSAR models) with orthogonal assays. If a compound shows unexpected toxicity in primary cells (e.g., BJ fibroblasts), conduct transcriptomic profiling (RNA-seq) to identify off-target pathways. For FC2, selectivity was confirmed by combining cytotoxicity assays with NF-κB pathway analysis .
Q. How can the electronic effects of substituents (e.g., 3,4,5-trimethoxyphenyl) be studied to enhance target binding?
- Methodological Answer: Use density functional theory (DFT) to calculate electron density distributions and HOMO-LUMO gaps of substituents. Pair this with surface plasmon resonance (SPR) to quantify binding affinity changes. For methoxy-substituted analogs, X-ray crystallography revealed critical π-π stacking interactions with hydrophobic binding pockets .
Q. What analytical techniques are recommended for studying metabolic stability in preclinical models?
- Methodological Answer: Use LC-MS/MS to track parent compound degradation in liver microsomes (human/rodent). For dibenzo[b,e]diazepinones, phase I metabolism (e.g., CYP450-mediated oxidation) dominates; introduce deuterium at labile positions (e.g., benzylic hydrogens) to enhance stability .
Data Contradiction and Validation
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer: Perform dose-response curves (IC₅₀) in triplicate and validate using clonogenic assays. If inconsistencies persist (e.g., FC2’s variable toxicity in TNF-treated vs. untreated cells), analyze cell-specific pathway activation (e.g., NF-κB via Western blot) . Cross-check with public databases (e.g., Cancer Cell Line Encyclopedia) for genetic or proteomic biases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
